molecular formula C19H17NOS B583398 Tolnaftate-d7

Tolnaftate-d7

Cat. No.: B583398
M. Wt: 314.5 g/mol
InChI Key: FUSNMLFNXJSCDI-BTSZWIDXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tolnaftate-d7 is a deuterated form of Tolnaftate, a synthetic thiocarbamate antifungal agent. It is primarily used as an internal standard for the quantification of Tolnaftate by gas chromatography or liquid chromatography-mass spectrometry. Tolnaftate itself is widely used to treat fungal infections such as athlete’s foot, jock itch, and ringworm .

Mechanism of Action

Target of Action

Tolnaftate-d7, like its parent compound Tolnaftate, is an antifungal agent . It is primarily active against dermatophytes such as Epidermophyton, Microsporum, Trichophyton species, and Malassezia furfur . The primary target of this compound is squalene epoxidase , an important enzyme in the biosynthetic pathway of ergosterol .

Mode of Action

This compound inhibits the activity of squalene epoxidase . This enzyme is crucial for the biosynthesis of ergosterol, a key component of the fungal cell membrane . By inhibiting squalene epoxidase, this compound prevents the production of ergosterol, leading to a deficiency of ergosterol and an accumulation of squalene . This results in the distortion of the hyphae and stunted mycelial growth in susceptible organisms .

Biochemical Pathways

The inhibition of squalene epoxidase by this compound disrupts the ergosterol biosynthesis pathway . Ergosterol is a vital component of the fungal cell membrane, and its deficiency can lead to impaired cell function and growth . The accumulation of squalene, a precursor in the ergosterol biosynthesis pathway, further disrupts cellular processes .

Pharmacokinetics

As an antifungal agent, this compound is typically applied topically to treat various skin infections caused by fungi . The compound’s bioavailability would largely depend on its formulation and the method of application.

Result of Action

The inhibition of squalene epoxidase by this compound leads to a deficiency of ergosterol and an accumulation of squalene . This disrupts the integrity of the fungal cell membrane, leading to impaired cell function and growth . As a result, this compound effectively treats and prevents fungal infections.

Biochemical Analysis

Biochemical Properties

Tolnaftate-d7 plays a significant role in biochemical reactions, particularly in the study of fungal infections. It interacts with several enzymes, proteins, and other biomolecules. One of the primary targets of this compound is the enzyme squalene epoxidase. This enzyme is crucial in the biosynthetic pathway of ergosterol, an essential component of fungal cell membranes. By inhibiting squalene epoxidase, this compound disrupts the production of ergosterol, leading to increased membrane permeability and ultimately causing cell death in fungi .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. In fungal cells, it disrupts cell function by inhibiting ergosterol biosynthesis, which is vital for maintaining cell membrane integrity. This inhibition leads to the accumulation of squalene and a deficiency in ergosterol, resulting in increased membrane permeability and cellular disorganization . Additionally, this compound can influence cell signaling pathways, gene expression, and cellular metabolism by altering the lipid composition of cell membranes.

Molecular Mechanism

The molecular mechanism of action of this compound involves the inhibition of squalene epoxidase, a key enzyme in the ergosterol biosynthesis pathway. By binding to this enzyme, this compound prevents the conversion of squalene to 2,3-oxidosqualene, a precursor of ergosterol . This inhibition leads to the accumulation of squalene and a reduction in ergosterol levels, compromising the integrity of the fungal cell membrane. Additionally, this compound may distort the hyphae and stunt mycelial growth in susceptible fungi .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its efficacy may decrease over extended periods due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained antifungal activity, although the compound’s potency may diminish over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits fungal growth without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, including skin irritation and allergic reactions . Threshold effects have been observed, where a minimum concentration of this compound is required to achieve antifungal activity, and exceeding this threshold can lead to toxicity.

Metabolic Pathways

This compound is involved in metabolic pathways related to sterol biosynthesis. It interacts with enzymes such as squalene epoxidase, which plays a crucial role in the conversion of squalene to ergosterol . The inhibition of this enzyme by this compound disrupts the normal metabolic flux, leading to the accumulation of squalene and a reduction in ergosterol levels. This disruption affects the overall metabolic balance within fungal cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound is primarily transported across cell membranes through passive diffusion, facilitated by its lipophilic nature . Once inside the cell, this compound can accumulate in the lipid bilayer of cell membranes, where it exerts its antifungal effects. The distribution of this compound within tissues is dependent on its solubility and affinity for lipid-rich environments.

Subcellular Localization

This compound exhibits specific subcellular localization, primarily targeting the cell membrane and associated structures. Its lipophilic nature allows it to integrate into the lipid bilayer of cell membranes, where it interacts with squalene epoxidase and other membrane-bound enzymes . This localization is crucial for its antifungal activity, as it enables this compound to effectively inhibit ergosterol biosynthesis and disrupt fungal cell membrane integrity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tolnaftate-d7 is synthesized by incorporating deuterium atoms into the Tolnaftate molecule. The synthesis involves the reaction of deuterated reagents with the precursor compounds under controlled conditions. The specific synthetic route may vary, but it generally involves the use of deuterated solvents and catalysts to achieve the desired isotopic substitution.

Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to ensure the final product meets the required specifications for use as an internal standard.

Chemical Reactions Analysis

Types of Reactions: Tolnaftate-d7 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form corresponding sulfoxides and sulfones.

    Reduction: Reduction reactions can convert this compound to its corresponding thiol derivatives.

    Substitution: Substitution reactions can occur at the aromatic rings or the thiocarbamate group, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted derivatives of this compound.

Scientific Research Applications

Tolnaftate-d7 has several scientific research applications, including:

Comparison with Similar Compounds

Uniqueness: Tolnaftate-d7 is unique due to its deuterated nature, which makes it an ideal internal standard for analytical purposes. Its isotopic substitution provides enhanced stability and allows for precise quantification of Tolnaftate in various analytical methods.

Properties

IUPAC Name

O-(1,3,4,5,6,7,8-heptadeuterionaphthalen-2-yl) N-methyl-N-(3-methylphenyl)carbamothioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NOS/c1-14-6-5-9-17(12-14)20(2)19(22)21-18-11-10-15-7-3-4-8-16(15)13-18/h3-13H,1-2H3/i3D,4D,7D,8D,10D,11D,13D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUSNMLFNXJSCDI-BTSZWIDXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N(C)C(=S)OC2=CC3=CC=CC=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C2C(=C(C(=C(C2=C1[2H])[2H])[2H])OC(=S)N(C)C3=CC=CC(=C3)C)[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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